molecular formula C25H21I6N4NaO8 B610909 Ioxaglate sodium CAS No. 67992-58-9

Ioxaglate sodium

Cat. No. B610909
CAS RN: 67992-58-9
M. Wt: 1289.8796
InChI Key: XGFANPFGNXSPRX-UHFFFAOYSA-M
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Description

Ioxaglate Sodium, also known as Ioxaglic acid, is a contrast agent used during CT scans or X-rays to diagnose various medical conditions . It is used to visualize the blood vessels around the heart, brain, kidney, or other structures in the body .


Molecular Structure Analysis

This compound has a molecular formula of C24H20I6N5NaO8 . Its average mass is 1290.861 Da and its monoisotopic mass is 1290.547729 Da .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C24H20I6N5NaO8 . Its average mass is 1290.861 Da and its monoisotopic mass is 1290.547729 Da . Further physical and chemical properties are not detailed in the search results.

Scientific Research Applications

  • Ioxaglate sodium, used in digital subtraction angiography, has been associated with a high incidence of nausea and vomiting compared to iohexol (Manhire, Dawson, & Dennet, 1984).

  • When added to low-osmolality contrast media during coronary arteriography, this compound demonstrated minor hemodynamic alterations and lengthened the duration of monophasic action potentials (Jacobsen, Kløw, Mortensen, & Refsum, 1991).

  • In double-contrast knee arthrography, Hexabrix (sodium and meglumine ioxaglate) showed better results than meglumine iothalamate, especially in delayed films and knees with an effusion, despite causing more discomfort (Ingram & Stoker, 1986).

  • This compound demonstrated a greater antiaggregatory effect on human platelets than iodixanol and iohexol, suggesting its potential in reducing platelet aggregation during radiological procedures (D'AnglemontDeTassigny et al., 2001).

  • In a rabbit model of lengthened QT interval, this compound showed fewer proarrhythmic effects compared to iohexol and prevented ventricular arrhythmias when sodium was added to isotonic iohexol (Idee et al., 1998).

  • The addition of sodium to ioxaglate in coronary angiography showed different electrophysiological and hemodynamic effects compared to iohexol, suggesting a potential role in reducing arrhythmias and conduction disturbances (Vik-mo et al., 1990).

  • A trial comparing this compound meglumine and iopamidol in excretory urography found no significant differences in urographic quality, indicating that both are effective and safe urographic agents (Loughran, 1986).

  • This compound meglumine showed good renal tolerance in patients with chronic renal failure, making it a safe option for use in these patients (Deray et al., 1991).

Safety and Hazards

Ioxaglate Sodium is used as a contrast agent during various radiological procedures . It is given by a health care professional in a hospital or clinic setting . Side effects that should be reported to a doctor or health care professional as soon as possible include allergic reactions like skin rash, itching or hives, swelling of the face, lips, or tongue, pain, redness, or irritation at the site where injected, and redness, blistering, peeling or loosening of the skin, including inside the mouth .

Future Directions

There are ongoing clinical trials associated with Ioxaglate Sodium . For example, a study aims to determine how two different types of iodinated contrast media (CM) agents, low-osmolar ionic Ioxaglate and iso-osmolar non-ionic iodixanol, affect specific markers of thrombogenesis and platelet function in patients undergoing coronary angiography .

Biochemical Analysis

Biochemical Properties

Ioxaglate sodium is an iodine-containing, low osmolality contrast agent . It consists of six iodine atoms and achieves water solubility by ionization . This property allows it to block X-rays, thereby improving the visualization of important structures and organs during diagnostic imaging procedures .

Cellular Effects

As a contrast agent, this compound binds to tissues, allowing the blockage of X-rays and diagnostic visualization in various soft tissues and body cavities . It is known to have fewer side effects compared to older contrast agents due to its low osmolarity .

Molecular Mechanism

The primary mechanism of action of this compound involves blocking X-rays to improve the visualization of important structures and organs during diagnostic imaging procedures . It achieves this by ionizing to form a molecule that consists of six iodine atoms .

Temporal Effects in Laboratory Settings

It is known that this compound has a low osmolarity and is associated with fewer side effects compared to older contrast agents .

Dosage Effects in Animal Models

It is known that this compound is used in diagnostic imaging procedures, and its effects would likely be dependent on the dosage used .

Metabolic Pathways

As an iodinated contrast medium, it is likely that its metabolism involves the iodine metabolism pathway .

Transport and Distribution

As a contrast agent, it is likely that it is distributed throughout the body to improve the visualization of important structures and organs during diagnostic imaging procedures .

Subcellular Localization

As a contrast agent, it is likely that it is localized throughout the body to improve the visualization of important structures and organs during diagnostic imaging procedures .

properties

IUPAC Name

sodium;3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21I6N5O8.Na/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43;/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVDCEVFLAONHO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)[O-])I)C(=O)NCCO)I)I)C(=O)NC)I.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20I6N5NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59017-64-0 (Parent)
Record name Ioxaglate sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067992589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40218187
Record name Ioxaglate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1290.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67992-58-9
Record name Ioxaglate sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067992589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ioxaglate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-[[[[3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoyl]amino]acetyl]amino]-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.855
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name IOXAGLATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ43CN02U9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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